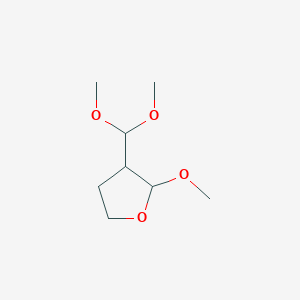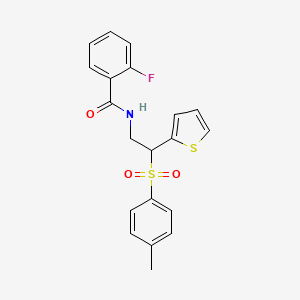
2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is an anti-apoptotic protein that is overexpressed in many cancer cells, leading to increased cell survival and resistance to chemotherapy. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Mécanisme D'action
2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. The selective targeting of BCL-2 protein by this compound makes it a promising therapeutic agent for the treatment of BCL-2-dependent cancers.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to tumor regression and improved survival in preclinical and clinical studies. In addition, this compound has also been shown to sensitize cancer cells to chemotherapy, enhancing the efficacy of combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2 protein, making it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. However, this compound has some limitations, including its narrow therapeutic window and potential for off-target effects, which must be carefully considered in experimental design and interpretation of results.
Orientations Futures
For 2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide research include exploring its potential for combination therapy with other targeted agents or chemotherapy, investigating its activity in other BCL-2-dependent cancers, and developing strategies to overcome resistance to this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on the immune system.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide involves several steps, starting with the reaction of 4-bromo-2-fluorobenzoic acid with 2-(thiophen-2-yl)ethylamine to form 2-fluoro-N-(2-(thiophen-2-yl)ethyl)benzamide. This intermediate is then reacted with p-toluenesulfonyl chloride to form this compound. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of hematological malignancies. In preclinical studies, this compound has shown selective and potent activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. In clinical trials, this compound has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML.
Propriétés
IUPAC Name |
2-fluoro-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S2/c1-14-8-10-15(11-9-14)27(24,25)19(18-7-4-12-26-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSMZTLHVKBVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate](/img/structure/B2423850.png)
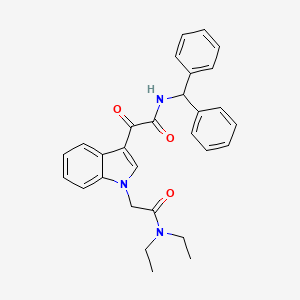
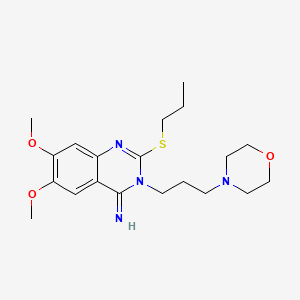
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2423856.png)

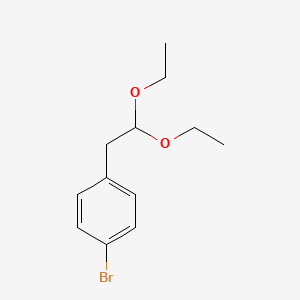
![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)
![2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2423861.png)
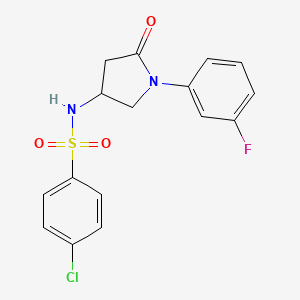
![N-(4-ethoxyphenyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2423865.png)
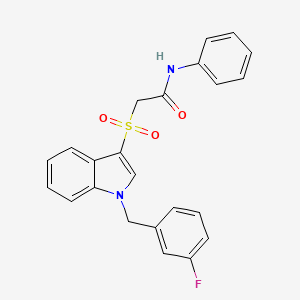
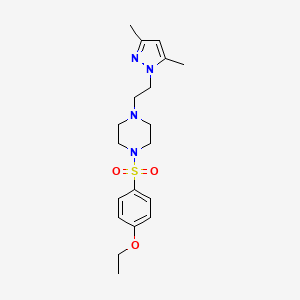
![2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2423870.png)
